2,2,3,3-Tetramethylcyclopropanecarboxamide 2,2,3,3-Tetramethylcyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 55265-53-7
VCID: VC1613912
InChI: InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
SMILES: CC1(C(C1(C)C)C(=O)N)C
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

2,2,3,3-Tetramethylcyclopropanecarboxamide

CAS No.: 55265-53-7

Cat. No.: VC1613912

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3-Tetramethylcyclopropanecarboxamide - 55265-53-7

Specification

CAS No. 55265-53-7
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 2,2,3,3-tetramethylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
Standard InChI Key JLFAFRJZNUBKDM-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)N)C
Canonical SMILES CC1(C(C1(C)C)C(=O)N)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

Based on its chemical structure, 2,2,3,3-Tetramethylcyclopropanecarboxamide would possess the following characteristics:

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Functional GroupsCarboxamide, cyclopropane
Ring Structure3-carbon cyclopropane with 4 methyl substituents
Primary DerivationAmide of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

The structure features a rigid cyclopropane ring with four methyl groups creating significant steric bulk, while the carboxamide group provides potential for hydrogen bonding interactions through its N-H bonds and carbonyl oxygen.

Physical Properties

Although specific experimental data for 2,2,3,3-Tetramethylcyclopropanecarboxamide is limited in the available literature, properties can be reasonably inferred from related compounds. The parent carboxylic acid appears as a white powder , suggesting the carboxamide derivative would likely present as a white crystalline solid as well. The melting point would presumably be different from the 116-118°C reported for the carboxylic acid , potentially higher due to the increased hydrogen bonding capability of the amide group compared to the carboxylic acid.

Synthetic Pathways

Derivation from Carboxylic Acid Precursor

The most direct synthetic route to 2,2,3,3-Tetramethylcyclopropanecarboxamide would involve amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. This transformation typically involves activating the carboxylic acid followed by reaction with ammonia or ammonium salts. The preparation of the precursor carboxylic acid is well-documented, involving saponification of the corresponding ester followed by acidification .

Optimized Synthesis Methods

The patent literature describes an efficient method for synthesizing the precursor 2,2,3,3-Tetramethylcyclopropanecarboxylic acid with yields exceeding 96% . This method employs a phase-transfer catalyst approach using the acid itself as the catalyst in the saponification of its ester. The reaction proceeds optimally at 100-105°C for approximately 6 hours . This high-yield synthesis of the precursor provides an excellent starting point for subsequent amidation to obtain 2,2,3,3-Tetramethylcyclopropanecarboxamide.

Reaction ParameterOptimized Condition
Temperature100-105°C
Reaction Time6 hours
Catalyst2,2,3,3-Tetramethylcyclopropanecarboxylic acid (2.5-10% of ester weight)
Reactant Ratio1:3-6 (ester:sodium hydroxide molar ratio)
Yield of Acid Precursor>96%

Biological and Pharmacological Properties

Structure-Activity Considerations

Applications and Research Directions

Chemical Intermediate Applications

Beyond potential pharmaceutical applications, 2,2,3,3-Tetramethylcyclopropanecarboxamide could serve as a valuable intermediate in the synthesis of more complex compounds. The amide group can undergo various transformations including reduction to amines, dehydration to nitriles, and further substitution reactions, making it a versatile building block for chemical synthesis.

Research in Enzyme Inhibition

Investigations into the parent carboxylic acid have examined its inhibition of histone deacetylases and its cytotoxicity against tumor cells . This suggests that 2,2,3,3-Tetramethylcyclopropanecarboxamide might also be worth studying in this context, as amide derivatives often display different binding affinities and selectivity profiles compared to their carboxylic acid counterparts. The rigid cyclopropane structure with four methyl substituents creates a distinctive three-dimensional shape that could interact specifically with enzyme binding pockets.

Comparative Analysis with Related Compounds

Comparison with N-Substituted Derivatives

The search results mention 2,2,3,3-tetramethyl-N-(4-methylphenyl)cyclopropanecarboxamide , which represents an N-substituted derivative of the compound under discussion. This derivative features a 4-methylphenyl group attached to the nitrogen atom of the carboxamide, resulting in different physical properties:

Property2,2,3,3-Tetramethylcyclopropanecarboxamide2,2,3,3-tetramethyl-N-(4-methylphenyl)cyclopropanecarboxamide
Molecular FormulaC₈H₁₅NOC₁₅H₂₁NO
Molecular Weight141.21 g/mol231.34 g/mol
PolarityHigher (primary amide)Lower (secondary amide)
Water SolubilityLikely moderateLikely poor
LipophilicityLowerHigher

Such N-substituted derivatives typically exhibit enhanced lipophilicity and decreased water solubility compared to the primary carboxamide, potentially affecting their pharmacokinetic properties and biological applications.

Comparison with Parent Carboxylic Acid

When comparing 2,2,3,3-Tetramethylcyclopropanecarboxamide with its parent carboxylic acid, several key differences emerge:

Property2,2,3,3-Tetramethylcyclopropanecarboxamide2,2,3,3-Tetramethylcyclopropanecarboxylic acid
Molecular FormulaC₈H₁₅NOC₈H₁₄O₂
Molecular Weight141.21 g/mol142.2 g/mol
AcidityNon-acidicAcidic (carboxylic acid)
Hydrogen BondingDonor and acceptorStrong donor and acceptor
Metabolic StabilityPotentially greaterLower (subject to esterases)

These structural differences would confer distinct physicochemical properties, affecting solubility, protein binding, membrane permeability, and metabolic stability—all crucial factors in determining the pharmaceutical potential of these compounds.

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